molecular formula C18H13NO6 B4844802 4-(4-nitrophenoxy)benzyl 2-furoate

4-(4-nitrophenoxy)benzyl 2-furoate

Cat. No. B4844802
M. Wt: 339.3 g/mol
InChI Key: RUWJJFLXEOCASE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-nitrophenoxy)benzyl 2-furoate, also known as NBD-F, is a fluorescent molecule that has been widely used in scientific research. This molecule has unique properties that make it an ideal tool for studying various biochemical and physiological processes.

Scientific Research Applications

4-(4-nitrophenoxy)benzyl 2-furoate has been widely used as a fluorescent probe in various scientific research applications. It has been used to study protein-protein interactions, enzyme activity, membrane dynamics, and intracellular signaling pathways. 4-(4-nitrophenoxy)benzyl 2-furoate has also been used to study the uptake and transport of lipids and other molecules in cells.

Mechanism of Action

The mechanism of action of 4-(4-nitrophenoxy)benzyl 2-furoate is based on its ability to fluoresce when excited by light. When 4-(4-nitrophenoxy)benzyl 2-furoate is excited by light, it absorbs energy and emits light at a longer wavelength. This fluorescence can be detected and measured, allowing researchers to study the behavior of 4-(4-nitrophenoxy)benzyl 2-furoate in various biological systems.
Biochemical and Physiological Effects:
4-(4-nitrophenoxy)benzyl 2-furoate has been shown to have minimal effects on biochemical and physiological processes in cells. It is not toxic to cells and does not interfere with normal cellular functions. This makes it an ideal tool for studying various biological processes without affecting the system being studied.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(4-nitrophenoxy)benzyl 2-furoate is its high sensitivity and selectivity. It can be used to detect very low concentrations of molecules in cells and tissues. 4-(4-nitrophenoxy)benzyl 2-furoate is also very stable and can be used in a wide range of experimental conditions. However, one limitation of 4-(4-nitrophenoxy)benzyl 2-furoate is its relatively low photostability. This means that it can be easily bleached by light, which can limit its usefulness in long-term experiments.

Future Directions

There are several future directions for the use of 4-(4-nitrophenoxy)benzyl 2-furoate in scientific research. One potential application is in the study of lipid metabolism and transport in cells. 4-(4-nitrophenoxy)benzyl 2-furoate can be used to label lipids and track their movement in cells, which could provide new insights into the mechanisms of lipid transport. Another potential application is in the study of protein-protein interactions. 4-(4-nitrophenoxy)benzyl 2-furoate can be used to label proteins and track their interactions in cells, which could provide new insights into the mechanisms of protein signaling. Finally, 4-(4-nitrophenoxy)benzyl 2-furoate could be used in the development of new diagnostic tools for various diseases. Its high sensitivity and selectivity make it an ideal tool for detecting biomarkers in patient samples.
In conclusion, 4-(4-nitrophenoxy)benzyl 2-furoate is a powerful tool for studying various biochemical and physiological processes. Its unique properties make it an ideal tool for scientific research, and its potential applications are numerous. As research in this area continues to develop, it is likely that 4-(4-nitrophenoxy)benzyl 2-furoate will become an even more important tool for understanding the complex mechanisms of biological systems.

properties

IUPAC Name

[4-(4-nitrophenoxy)phenyl]methyl furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO6/c20-18(17-2-1-11-23-17)24-12-13-3-7-15(8-4-13)25-16-9-5-14(6-10-16)19(21)22/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUWJJFLXEOCASE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)OCC2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(4-Nitrophenoxy)phenyl]methyl furan-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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